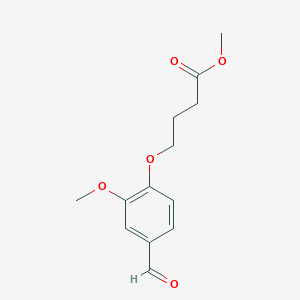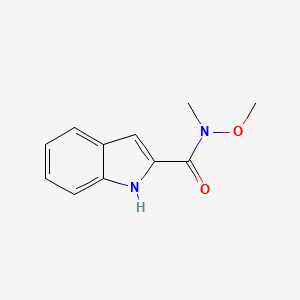![molecular formula C6H12N2 B1600083 Octahydropyrrolo[3,4-b]pyrrole CAS No. 931-00-0](/img/structure/B1600083.png)
Octahydropyrrolo[3,4-b]pyrrole
Vue d'ensemble
Description
Octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound . It is a key structural unit in many bioactive molecules and has been used in various applications such as pharmaceuticals, organic materials, and natural products .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-b]pyrrole involves several steps. N-phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines . The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups, making them potential active ingredients of medicines .Molecular Structure Analysis
The molecular formula of Octahydropyrrolo[3,4-b]pyrrole is C6H12N2 . Its average mass is 112.173 Da and its monoisotopic mass is 112.100044 Da .Chemical Reactions Analysis
Octahydropyrrolo[3,4-b]pyrrole is involved in various chemical reactions. For instance, it can undergo enantioselective aromatization to provide 3-aryl pyrroles . It can also be used to obtain N-aminoaziridines via the hydrazinolysis reaction .Physical And Chemical Properties Analysis
Octahydropyrrolo[3,4-b]pyrrole has a density of 1.0±0.1 g/cm3 . Its boiling point is 193.8±8.0 °C at 760 mmHg . It has a molar refractivity of 32.4±0.3 cm3 .Applications De Recherche Scientifique
Green Chemistry Synthesis
Octahydropyrrolo[3,4-b]pyrrole: derivatives have been synthesized using subcritical water, which is an environmentally friendly alternative to conventional solvents . This method offers a green chemistry approach by reducing reaction times and maintaining high yields without the use of toxic solvents.
Antimicrobial Activity
These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. They have been tested against standard bacterial strains, including mycobacterium, showing promising results in inhibiting microbial growth .
Antimycobacterial Potential
Specifically, the derivatives of Octahydropyrrolo[3,4-b]pyrrole have shown activity against Mycobacterium tuberculosis , the causative agent of tuberculosis, with minimum inhibitory concentration (MIC) values indicating potential therapeutic applications .
Antifungal Applications
The antifungal properties of these compounds make them candidates for the development of new antifungal agents. They could be particularly useful in treating infections caused by resistant fungal strains .
Pharmacophore in Drug Research
The structure of Octahydropyrrolo[3,4-b]pyrrole is significant in drug research as a pharmacophore group. It’s known that many drugs contain a thiazole ring, which is present in a wide range of pharmacologically active compounds exhibiting activities such as antibacterial, anticancer, and antiviral .
Organic Synthesis Medium
Subcritical water acts as a non-polar solvent at high temperatures, providing a favorable medium for organic synthesis. This property is utilized in the synthesis of Octahydropyrrolo[3,4-b]pyrrole derivatives, highlighting its role in facilitating organic reactions .
Orientations Futures
Future research could focus on further exploring the biological activities of Octahydropyrrolo[3,4-b]pyrrole and its derivatives. More studies are also needed to clearly understand its mechanism of action . Additionally, more structure-activity relationship (SAR) research on this scaffold could be beneficial .
Propriétés
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETODIXQMRZKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473357 | |
| Record name | Octahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrrolo[3,4-b]pyrrole | |
CAS RN |
931-00-0 | |
| Record name | Octahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of octahydropyrrolo[3,4-b]pyrrole as a chemical scaffold in medicinal chemistry?
A1: Octahydropyrrolo[3,4-b]pyrrole represents a valuable scaffold in medicinal chemistry due to its presence in various bioactive molecules. Notably, it has been investigated for its potential as a histamine H3 receptor antagonist. []
Q2: How does the structure of octahydropyrrolo[3,4-b]pyrrole contribute to its activity as a histamine H3 receptor antagonist?
A2: Research suggests that specific structural features within the octahydropyrrolo[3,4-b]pyrrole scaffold are crucial for its interaction with the histamine H3 receptor. For instance, the presence of a 5-alkyl and a 1-aryl substituent on the core structure was found to be essential for potent antagonistic activity. Modification of these substituents led to significant changes in binding affinity and overall potency. []
Q3: Can you describe a specific example of how modifying the octahydropyrrolo[3,4-b]pyrrole structure impacted its biological activity?
A3: In a study focused on developing novel histamine H3 receptor antagonists, researchers observed a dramatic increase in potency by incorporating a key moiety from a known antagonist (ABT-239) into an inactive conessine-based octahydropyrrolo[3,4-b]pyrrole derivative. This modification led to the development of compound 17a, which exhibited a significant increase in binding affinity for the human H3 receptor (Ki = 0.54 nM) compared to the initial inactive analogues. []
Q4: Are there any established synthetic routes for the preparation of enantiopure octahydropyrrolo[3,4-b]pyrroles?
A4: Yes, researchers have successfully synthesized enantiopure octahydropyrrolo[3,4-b]pyrroles utilizing a [3 + 2] dipolar cycloaddition reaction. This method employs chiral perhydro-1,3-benzoxazines as starting materials, reacting with N-substituted glycines to generate the desired octahydropyrrolo[3,4-b]pyrrole derivatives with high stereoselectivity. []
Q5: Beyond its potential as a histamine H3 receptor antagonist, has the octahydropyrrolo[3,4-b]pyrrole scaffold been explored for other biological targets?
A5: Research indicates that octahydropyrrolo[3,4-b]pyrrole has been investigated as a bioisostere for piperazine in the development of σ2 receptor ligands. While direct replacement of piperazine with octahydropyrrolo[3,4-b]pyrrole led to a decrease in binding affinity, further modifications incorporating bridged diazabicyclic systems showed promising results, highlighting the versatility of this scaffold in medicinal chemistry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



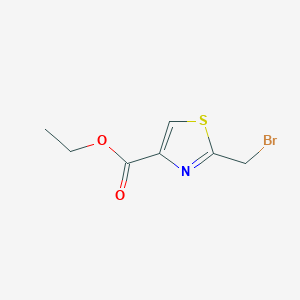
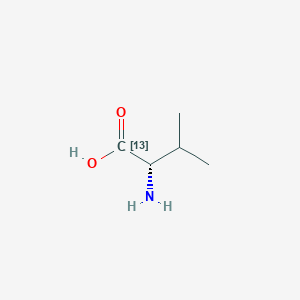

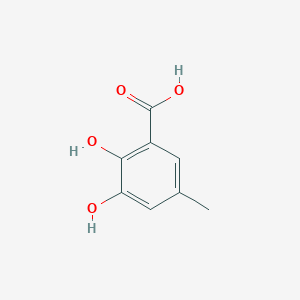


![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)



